![molecular formula C20H19FN4O B5598253 8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)

8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar fluorinated quinoline compounds typically involves multi-step chemical reactions, starting from basic aromatic amines or aniline derivatives. For example, the synthesis of related fluorinated quinolines involves the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, followed by cyclization, ethylation, and hydrolysis processes (Stefancich et al., 1985). These steps are indicative of the complexity and precision required in synthesizing compounds within this chemical class.

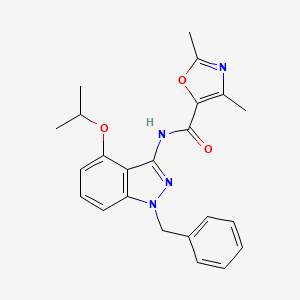

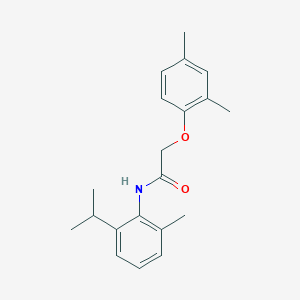

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple functional groups attached to the quinoline and pyrimidine cores, contributing to their biological activity. Structural analyses often involve spectral data interpretation, including IR, MS, and NMR techniques, to confirm the presence of key functional groups and the overall molecular framework (Valluri et al., 2017).

Chemical Reactions and Properties

Fluorinated quinoline compounds participate in a variety of chemical reactions, contributing to their versatile applications in medicinal chemistry. These reactions can include nucleophilic substitutions, cyclizations, and condensations, which are essential for the synthesis of complex molecules with potential antibacterial, antitubercular, and antiproliferative activities (Holla et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their formulation and application in pharmaceuticals. These properties are often determined using techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests in various solvents (Ukrainets et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the pharmacological profiles of these compounds. Studies involving SAR (Structure-Activity Relationship) and QSAR (Quantitative Structure-Activity Relationship) analyses provide insights into how structural features influence biological activity, enabling the design of more effective and selective therapeutic agents (Domagala et al., 1988).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of quinoline and pyrimidine derivatives involves complex chemical reactions aiming at creating compounds with potential antibacterial, antifungal, and antimicrobial properties. For instance, Valluri et al. (2017) developed a series of quinoline associated 1,3,4-thiadiazolo pyrimidin derivatives demonstrating antibacterial abilities towards different microorganisms, showcasing the compound's relevance in synthesizing agents with potential biological activities (Valluri et al., 2017).

Biological Activities and Potential Applications

Antimycobacterial Activity : Novel derivatives of quinoline have been synthesized and evaluated for their antimycobacterial activities, highlighting their potential in combating Mycobacterium tuberculosis strains. Dinakaran et al. (2008) synthesized derivatives showing significant in vitro and in vivo activities against Mycobacterium tuberculosis, indicating the compound's role in developing new therapeutic agents against mycobacterial infections (Dinakaran et al., 2008).

Chemosensory Applications : A study by Park et al. (2015) introduced a chemosensor based on quinoline that exhibited remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution, underscoring the compound's utility in environmental and biological monitoring of metal ions (Park et al., 2015).

Antibacterial and Antifungal Properties : Research on quinoline derivatives also underscores their potent antibacterial and antifungal activities. For example, Abdel‐Wadood et al. (2014) synthesized compounds based on the quinoline structure, demonstrating significant antibacterial activity against various pathogenic bacterial strains and notable antifungal properties (Abdel‐Wadood et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c1-12-14-5-3-7-16(14)24-18(23-12)10-11-22-20(26)17-9-8-13-4-2-6-15(21)19(13)25-17/h2,4,6,8-9H,3,5,7,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUFVCNGDGPSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)CCNC(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)

![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)

![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)

![(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5598259.png)